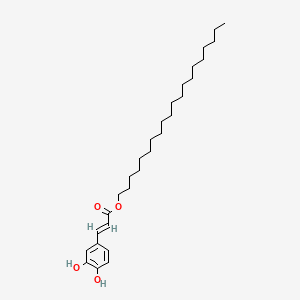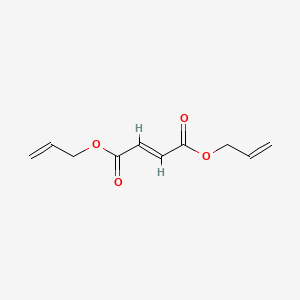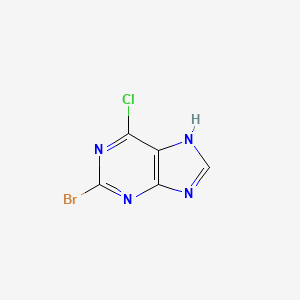
2-Bromo-6-chloro-purine
Übersicht
Beschreibung
2-Brom-6-Chlor-Purin ist eine organische Verbindung, die zur Klasse der Purine und Purinderivate gehört. Diese Verbindungen sind aromatische heterocyclische Moleküle, die einen Purin-Rest enthalten, der aus einem Pyrimidinring gebildet wird, der mit einem Imidazolring verschmolzen ist
Wissenschaftliche Forschungsanwendungen
2-Brom-6-Chlor-Purin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet, darunter antivirale und Antikrebsmittel.
Biologische Forschung: Die Verbindung wird in Studien zum Purinstoffwechsel und zur Enzyminhibition eingesetzt.
Chemische Biologie: Es dient als Sonde zur Untersuchung der Wechselwirkungen von Purinderivaten mit biologischen Makromolekülen.
Industrielle Anwendungen: Es wird bei der Synthese von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-6-Chlor-Purin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, die am Purinstoffwechsel beteiligt sind. Die Verbindung kann als Inhibitor dieser Enzyme wirken und so die Stoffwechselwege von Purinderivaten beeinflussen . Die genauen molekularen Zielstrukturen und beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
2,6-Dichlorpurin: Ähnlich in der Struktur, jedoch ohne das Bromatom an der 2-Position.
2-Brom-6-Fluorpurin: Ähnlich in der Struktur, jedoch mit einem Fluoratom anstelle von Chlor an der 6-Position.
2,6-Dibrompurin: Enthält Bromatome sowohl an der 2- als auch an der 6-Position.
Einzigartigkeit: 2-Brom-6-Chlor-Purin ist aufgrund seines spezifischen Halogenierungsmusters einzigartig, das eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein von sowohl Brom- als auch Chloratomen ermöglicht selektive Substitutionsreaktionen und bietet eine vielseitige Plattform für die Synthese verschiedener Derivate .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Zukünftige Richtungen
2-Bromo-6-chloro-purine has been explored for its antiviral properties. It has also been used in quality control and safety assessment in pharmaceuticals. The development of new potent and selective anticancer agents has become one of the most intensely pursued goals in drug development around the world .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Brom-6-Chlor-Purin beinhaltet typischerweise die Halogenierung von Purinderivaten. Eine gängige Methode beinhaltet die Reaktion von 2,6-Dichlorpurin mit Brom in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um eine selektive Bromierung an der 2-Position sicherzustellen .
Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Brom-6-Chlor-Purin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Das Produkt wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Brom-6-Chlor-Purin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert werden, um Purin-N-Oxide zu bilden, oder reduziert werden, um Purinderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkoxide.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte:
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Purinderivate, abhängig vom verwendeten Nucleophil.
Oxidations- und Reduktionsreaktionen: Produkte umfassen Purin-N-Oxide und reduzierte Purinderivate.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-Chloro-Purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor of these enzymes, thereby affecting the metabolic pathways of purine derivatives . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Similar Compounds:
2,6-Dichloropurine: Similar in structure but lacks the bromine atom at the 2-position.
2-Bromo-6-Fluoropurine: Similar in structure but has a fluorine atom instead of chlorine at the 6-position.
2,6-Dibromopurine: Contains bromine atoms at both the 2 and 6 positions.
Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective substitution reactions and provides a versatile platform for the synthesis of various derivatives .
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHYTLGJNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500797-85-3 | |
| Record name | 2-Bromo-6-chloro-purine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMO-6-CHLORO-9H-PURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

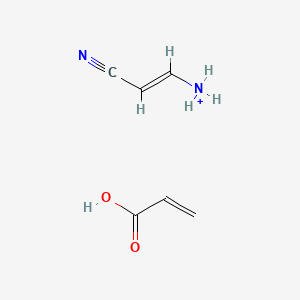

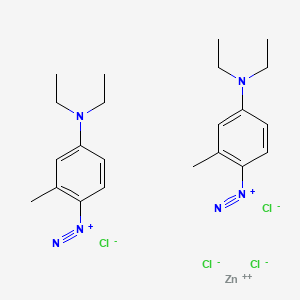
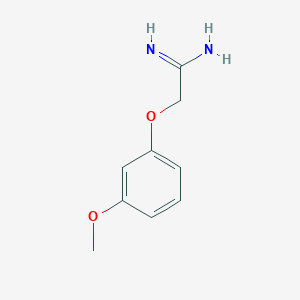

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
